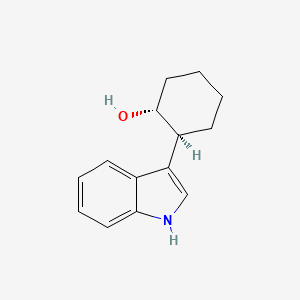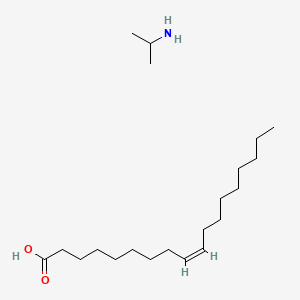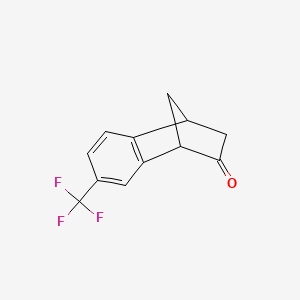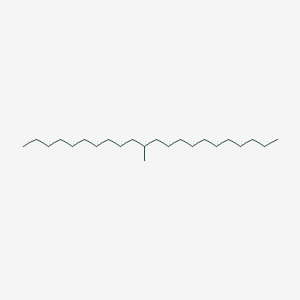
11-Methyldocosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methyldocosane is a branched alkane with the molecular formula C23H48 . It is a derivative of docosane, featuring a methyl group at the 11th carbon position. This compound is part of the larger family of hydrocarbons and is known for its stability and hydrophobic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyldocosane typically involves the alkylation of docosane. One common method is the Friedel-Crafts alkylation, where docosane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process often requires high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity .
化学反応の分析
Types of Reactions: 11-Methyldocosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, particularly chlorination and bromination, can occur in the presence of UV light or radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 11-methyldocosanol, 11-methyldocosanone, or 11-methyldocosanoic acid.
Halogenation: 11-chlorodocosane or 11-bromodocosane.
科学的研究の応用
11-Methyldocosane has several applications across various fields:
作用機序
The mechanism of action of 11-Methyldocosane is largely related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This property is particularly useful in applications such as drug delivery, where it can enhance the solubility and stability of hydrophobic drugs .
類似化合物との比較
Docosane (C22H46): A straight-chain alkane with similar physical properties but lacks the methyl group at the 11th position.
2-Methyldocosane (C23H48): Another branched alkane with the methyl group at the 2nd position, which can result in different physical and chemical properties.
Uniqueness: 11-Methyldocosane’s unique structure, with the methyl group at the 11th position, provides distinct physical properties such as melting point and solubility compared to its straight-chain and differently branched counterparts. This makes it particularly valuable in specific industrial and research applications where these properties are critical .
特性
CAS番号 |
65820-46-4 |
|---|---|
分子式 |
C23H48 |
分子量 |
324.6 g/mol |
IUPAC名 |
11-methyldocosane |
InChI |
InChI=1S/C23H48/c1-4-6-8-10-12-14-16-18-20-22-23(3)21-19-17-15-13-11-9-7-5-2/h23H,4-22H2,1-3H3 |
InChIキー |
UIVJOAIQJQOXTA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(C)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
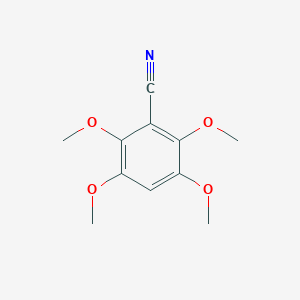
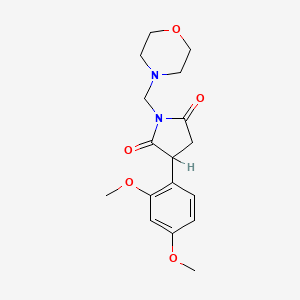

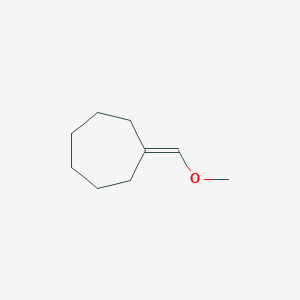
![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)
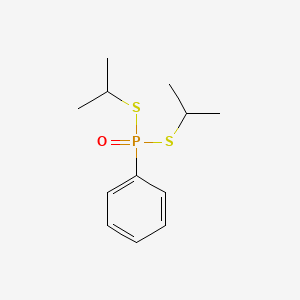
![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)
![1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14470786.png)
